

Spectroscopic and Synthetic Profile of Nitro-Phenylsulfones: A Technical Guide

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Compound of Interest

Compound Name: **1-Nitro-2-(phenylsulfonyl)benzene**

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This technical guide provides a detailed overview of the spectroscopic data for nitro-phenylsulfones, with a specific focus on the characterization of this class of compounds through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published data for **1-Nitro-2-(phenylsulfonyl)benzene**, this report presents comprehensive data for a closely related isomer, 1-Nitro-3-[(phenylsulfonyl)methyl]benzene, as a representative example. This information is intended to serve as a valuable resource for researchers involved in the synthesis and characterization of similar molecules.

Spectroscopic Data Analysis

The structural elucidation of nitro-phenylsulfone compounds relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For a compound like 1-Nitro-3-

[(phenylsulfonyl)methyl]benzene, the spectrum is characterized by distinct signals for the aromatic protons and the methylene bridge.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and sulfonyl groups.

Table 1: NMR Spectroscopic Data for 1-Nitro-3-[(phenylsulfonyl)methyl]benzene in DMSO-d₆[\[1\]](#)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
¹ H	8.2	multiplet	1H, Aromatic
8.0	singlet	1H, Aromatic	
7.7	multiplet	3H, Aromatic	
7.6	multiplet	4H, Aromatic	
4.9	singlet	2H, -CH ₂ -	
¹³ C	147.3	Aromatic	
137.8		Aromatic	
137.6		Aromatic	
134.1		Aromatic	
131.0		Aromatic	
129.8		Aromatic	
129.2		Aromatic	
128.1		Aromatic	
125.5		Aromatic	
123.3		Aromatic	
59.4		-CH ₂ -	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Table 2: IR Spectroscopic Data for 1-Nitro-3-[(phenylsulfonyl)methyl]benzene[1]

Wavenumber (cm ⁻¹)	Vibrational Mode
1520	Asymmetric NO ₂ stretch
1351	Symmetric NO ₂ stretch
1319, 1297, 1280	SO ₂ stretch
1112	SO ₂ stretch
809, 730, 712, 695, 680, 671	Aromatic C-H bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 3: Mass Spectrometry Data for 1-Nitro-3-[(phenylsulfonyl)methyl]benzene (Electron Ionization)[1]

m/z	Relative Intensity (%)	Assignment
277	10	[M] ⁺ (Molecular Ion)
177	11	
155	10	
136	100	
90	32	
89	26	
77	10	

Experimental Protocols

The following is a representative experimental protocol for the synthesis and characterization of a nitro-phenylsulfone, based on the synthesis of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene.[\[1\]](#)

Synthesis of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene[\[1\]](#)

The synthesis is a two-step process involving the initial formation of a sulfide, followed by its oxidation to the corresponding sulfone.

Step 1: Synthesis of 1-Nitro-3-(phenylthio)methyl]benzene

A mixture of 3-nitrobenzyl chloride (6.868 g, 40.03 mmol), thiophenol (4.453 g, 40.42 mmol), and potassium carbonate (5.585 g, 40.41 mmol) in 35 mL of acetone is refluxed for 16 hours. After cooling, the potassium chloride precipitate is removed by vacuum filtration. The acetone is removed from the filtrate using a rotary evaporator. The crude product is purified by liquid-liquid extraction to yield 1-nitro-3-(phenylthio)methyl]benzene as a dark-yellow viscous liquid.

Step 2: Oxidation to 1-Nitro-3-[(phenylsulfonyl)methyl]benzene

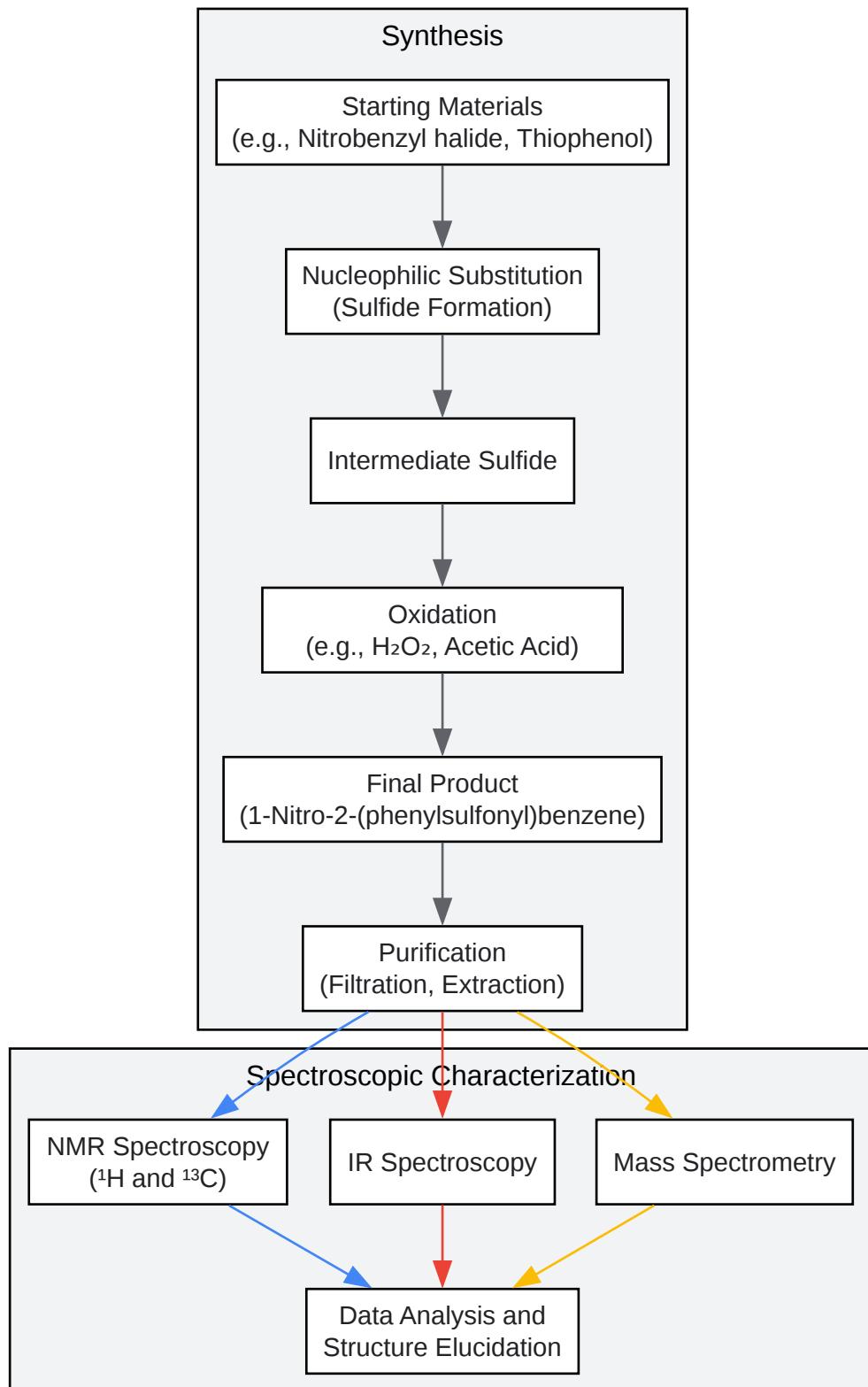
1-Nitro-3-(phenylthio)methyl]benzene (3.830 g, 15.61 mmol) is combined with 12 mL of 30% hydrogen peroxide and 30 mL of concentrated acetic acid in a round-bottom flask and refluxed for 24 hours. The reaction mixture, initially yellow, will show the formation of a white solid. After cooling, the product is collected by suction filtration and allowed to dry, yielding 1-nitro-3-[(phenylsulfonyl)methyl]benzene.

Spectroscopic Characterization

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 300 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[\[1\]](#)
- IR Spectroscopy: The IR spectrum was obtained as KBr pellets.[\[1\]](#)
- Mass Spectrometry: GC-MS was performed using electron ionization (EI).[\[1\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of nitro-phenylsulfones.



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Caption: Workflow for the synthesis and spectroscopic characterization of nitro-phenylsulfones.

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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